N-(2-fluorophenyl)ethanesulfonamide

Description

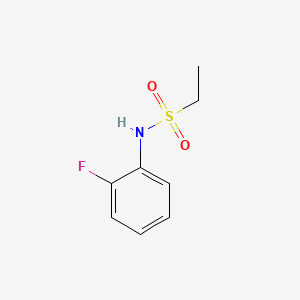

Structure

3D Structure

Properties

IUPAC Name |

N-(2-fluorophenyl)ethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO2S/c1-2-13(11,12)10-8-6-4-3-5-7(8)9/h3-6,10H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRTGYFRQZQCITC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC1=CC=CC=C1F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

544662-80-8 | |

| Record name | N-(2-fluorophenyl)ethane-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Route Optimization for N 2 Fluorophenyl Ethanesulfonamide

Established Synthetic Pathways for N-(2-fluorophenyl)ethanesulfonamide

While specific literature dedicated exclusively to the synthesis of N-(2-fluorophenyl)ethanesulfonamide is not extensively detailed, established principles of organic chemistry allow for the confident postulation of its primary synthetic route, drawing parallels from the synthesis of analogous sulfonamides.

The most conventional and direct method for the synthesis of N-(2-fluorophenyl)ethanesulfonamide is the reaction between 2-fluoroaniline (B146934) and ethanesulfonyl chloride. This nucleophilic substitution reaction at the sulfonyl group is a well-established transformation.

Precursor Chemistry:

2-Fluoroaniline: This is the primary amine precursor, providing the N-(2-fluorophenyl) moiety. The fluorine atom at the ortho position can influence the nucleophilicity of the amine and the reactivity of the resulting sulfonamide through electronic and steric effects.

Ethanesulfonyl chloride: This is the electrophilic partner in the reaction, providing the ethanesulfonyl group. It is a reactive sulfonylating agent.

Base: The reaction generates hydrochloric acid (HCl) as a byproduct. A base is, therefore, essential to neutralize this acid and drive the reaction to completion. Common bases include tertiary amines like triethylamine (B128534) or pyridine, or inorganic bases such as sodium carbonate.

The general reaction is depicted below:

A patent for a structurally related compound, 2-chloro-N-(4-fluorophenyl)-N-isopropylacetamide, utilizes a similar approach, reacting N-isopropyl-4-fluoroaniline with chloroacetyl chloride in the presence of triethylamine as an acid-binding agent, which supports the feasibility of this pathway. google.com

Table 1: Key Components in the Primary Synthesis of N-(2-fluorophenyl)ethanesulfonamide

| Component | Role | Common Examples |

| Amine Precursor | Nucleophile | 2-Fluoroaniline |

| Sulfonylating Agent | Electrophile | Ethanesulfonyl chloride |

| Base | Acid Scavenger | Triethylamine, Pyridine, Sodium Carbonate |

| Solvent | Reaction Medium | Dichloromethane, Chloroform, Diethyl Ether |

Optimizing the yield and purity of N-(2-fluorophenyl)ethanesulfonamide involves the careful control of several reaction parameters. While specific optimization studies for this exact compound are not prevalent, general strategies for sulfonamide synthesis can be applied.

Reaction Conditions: The temperature, reaction time, and order of addition of reagents can all impact the outcome. The reaction is often performed at or below room temperature to control the exothermic nature of the reaction and minimize side-product formation.

Stoichiometry: A slight excess of one of the reactants, typically the amine, may be used to ensure the complete consumption of the more valuable sulfonyl chloride.

Choice of Base: The pKa and steric bulk of the base can influence the reaction rate and the formation of byproducts. A non-nucleophilic, hindered base is often preferred.

Purification: The final purity is highly dependent on the purification method. Recrystallization from a suitable solvent system is a common and effective method for obtaining highly pure crystalline sulfonamides. Column chromatography can also be employed for purification.

Table 2: Parameters for Optimization of N-(2-fluorophenyl)ethanesulfonamide Synthesis

| Parameter | Objective | Considerations |

| Temperature | Control reaction rate, minimize side reactions | Monitor for exothermicity |

| Solvent | Solubilize reactants, influence reaction rate | Aprotic solvents are common |

| Base | Neutralize HCl, drive equilibrium | Strength and steric hindrance |

| Purification | Isolate pure product | Recrystallization, Column Chromatography |

Advanced Synthetic Strategies for N-(2-fluorophenyl)ethanesulfonamide Analogues and Derivatives

The synthesis of analogues and derivatives of N-(2-fluorophenyl)ethanesulfonamide often requires more sophisticated synthetic methodologies to achieve specific structural modifications.

The selective functionalization of the N-(2-fluorophenyl)ethanesulfonamide scaffold is key to creating a diverse range of derivatives.

C-H Functionalization: Modern synthetic methods allow for the direct functionalization of C-H bonds. Palladium-catalyzed regioselective C-H bond allylic alkylation of phenols has been demonstrated, offering a potential strategy for the selective functionalization of the phenyl ring in N-(2-fluorophenyl)ethanesulfonamide or its precursors. nih.gov

Directed Ortho-Metalation: The sulfonamide group can act as a directing group for ortho-lithiation, allowing for the introduction of various electrophiles at the position ortho to the sulfonamide nitrogen.

The use of catalysts can enable new and more efficient synthetic routes to sulfonamides and their derivatives.

Palladium-Catalyzed Cross-Coupling: Palladium catalysts are widely used for the formation of C-N bonds. The Buchwald-Hartwig amination, for example, could be adapted to couple 2-fluorophenylboronic acid with ethanesulfonamide (B75362).

Enantioselective Synthesis: For the synthesis of chiral analogues, catalytic enantioselective methods are invaluable. For instance, a chiral palladium catalyst has been used for the enantioselective N-allylation of secondary sulfonamides to create N-C axially chiral compounds. mdpi.com

Green Chemistry Principles Applied to N-(2-fluorophenyl)ethanesulfonamide Synthesis

Applying green chemistry principles to the synthesis of N-(2-fluorophenyl)ethanesulfonamide can reduce its environmental footprint.

Catalyst-Free Reactions: Developing synthetic methods that avoid the use of heavy metal catalysts is a key goal of green chemistry. A catalyst-free approach for the synthesis of N-sulfonyl amidines has been reported, which proceeds via the direct reaction of sulfonyl azides with amines. nih.gov

Use of Benign Solvents: Replacing traditional volatile organic solvents with greener alternatives, such as water or super-critical fluids, can significantly reduce the environmental impact.

Atom Economy: The classical synthesis of sulfonamides from sulfonyl chlorides and amines generally has good atom economy, as the primary byproduct is HCl, which is neutralized. However, alternative routes with even higher atom economy are continually being explored.

Chemical Reactivity and Mechanistic Studies of N 2 Fluorophenyl Ethanesulfonamide

Reaction Pathways of the Fluorophenyl Moiety

The 2-fluorophenyl group in N-(2-fluorophenyl)ethanesulfonamide offers several avenues for chemical transformation, primarily centered around the carbon-fluorine bond and the aromatic ring itself.

Reactions involving the fluorophenyl group can be broadly categorized into nucleophilic aromatic substitution and metal-mediated cross-coupling reactions. The fluorine substituent, being the most electronegative element, imparts a degree of electron deficiency to the aromatic ring, making it susceptible to attack by nucleophiles. However, the C-F bond is also the strongest carbon-halogen bond, often requiring harsh conditions or catalytic activation for its cleavage.

A study on the biotransformation of 2-fluoroaniline (B146934), a precursor to the title compound, revealed that in vivo, the aromatic ring undergoes hydroxylation followed by conjugation to form sulfate (B86663) and glucuronide metabolites. nih.gov This suggests that under certain oxidative conditions, the fluorophenyl ring can be functionalized.

In a synthetic context, the fluorine atom can be displaced by strong nucleophiles under photolytic conditions. For instance, the irradiation of a morpholinofluorophenyloxazolidinone in the presence of nucleophiles like chloride, iodide, or pyrrole (B145914) resulted in the substitution of the fluorine atom. researchgate.net This process is proposed to proceed through a triplet phenyl cation intermediate. researchgate.net

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, represent a powerful tool for C-C bond formation at the fluorophenyl ring. While direct studies on N-(2-fluorophenyl)ethanesulfonamide are not available, research on related fluorinated aromatic compounds demonstrates the feasibility of coupling aryl or vinyl boronic acids with the fluorophenyl moiety, typically requiring a palladium catalyst and a suitable ligand.

Transformations Involving the Sulfonamide Linkage

The sulfonamide bond (SO₂-NH) is known for its robustness and is a key structural feature in many pharmaceuticals. However, it can undergo cleavage under specific reductive or hydrolytic conditions.

Reductive Cleavage: The N-S bond of the sulfonamide can be cleaved using various reducing agents. Electrochemical reduction has been shown to be an effective method for the cleavage of arylsulfonamides. The mechanism of this reaction is not detailed for the title compound, but for related compounds, it is understood to involve electron transfer to the sulfonamide, leading to the fragmentation of the N-S bond.

Photochemical methods have also been employed for the reductive cleavage of sulfonamides. A study on a morpholinofluorophenyloxazolidinone showed that irradiation could lead to reductive defluorination, which indirectly points to the reactivity of the molecule under photolytic conditions, although direct sulfonamide cleavage was not the primary focus. researchgate.net

Hydrolytic Cleavage: The hydrolysis of sulfonamides to the corresponding amine and sulfonic acid typically requires harsh acidic or basic conditions due to the stability of the sulfonamide bond. The mechanism involves nucleophilic attack of water or hydroxide (B78521) ion on the sulfur atom, followed by protonation and cleavage of the N-S bond. No specific kinetic data for the hydrolysis of N-(2-fluorophenyl)ethanesulfonamide is available.

Formation of Complexes and Adducts for N-(2-fluorophenyl)ethanesulfonamide

The sulfonamide group, with its polar N-H bond and sulfonyl oxygens, is capable of participating in hydrogen bonding and coordinating to metal centers, leading to the formation of complexes and adducts.

Hydrogen Bonding: The nitrogen-bound proton of the sulfonamide is acidic and can act as a hydrogen bond donor, while the two oxygen atoms of the sulfonyl group are hydrogen bond acceptors. These interactions can lead to the formation of supramolecular structures in the solid state. The crystal structure of a related compound, 2-(4-fluorophenyl)-N-phenyl-2-(phenylamino)ethanesulfonamide, reveals the presence of N-H···O hydrogen bonds that create one-dimensional channels in the crystal lattice. researchgate.net It is highly probable that N-(2-fluorophenyl)ethanesulfonamide would exhibit similar hydrogen bonding patterns.

Metal Complexation: The nitrogen and oxygen atoms of the sulfonamide group can act as ligands for metal ions. While no specific metal complexes of N-(2-fluorophenyl)ethanesulfonamide have been reported, the synthesis of transition-metal N-substituted sulfonamide complexes with elements like iridium and osmium is known. researchgate.net These complexes have applications in catalysis, particularly in asymmetric transfer hydrogenation reactions. researchgate.net The formation of such complexes typically involves the deprotonation of the sulfonamide nitrogen followed by coordination to the metal center.

Elucidation of Reaction Mechanisms for N-(2-fluorophenyl)ethanesulfonamide Derivatives

The mechanistic understanding of reactions involving N-(2-fluorophenyl)ethanesulfonamide derivatives is largely inferred from studies on analogous systems.

Mechanism of Sulfide Oxidation by N-Chloroarenesulfonamides: The reaction of sulfides with N-chloroarenesulfonamides, which are related to the title compound, has been studied kinetically. rsc.org The proposed mechanism involves the formation of an ion-pair intermediate, which then proceeds through a sulphurane intermediate to yield the final products. rsc.org The reactivity is influenced by the electronic nature of the substituents on the aryl ring of the sulfonamide. rsc.org

Mechanistic Studies of Defluorination: Mechanistic studies on the defluorination of a related (aminofluorophenyl)oxazolidinone have provided insights into the possible pathways for C-F bond activation. researchgate.net The study suggests that upon irradiation, the molecule can undergo either a heterolytic cleavage of the C-F bond to form a phenyl cation (SN1(Ar)) or ionization to a radical cation (SR+N1(Ar)). researchgate.net The triplet state of the molecule is implicated as the key intermediate that fragments to a triplet phenyl cation, which then reacts with nucleophiles or undergoes reduction. researchgate.net

Computational Studies: Density Functional Theory (DFT) calculations are a powerful tool for investigating the electronic structure and reactivity of molecules. Computational studies on related sulfonamide-containing compounds have been used to analyze molecular structures, predict spectroscopic properties, and understand intermolecular interactions. researchgate.netmdpi.com For instance, in a study of 2-(2-(4-fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one, DFT calculations were employed to analyze frontier molecular orbitals and molecular electrostatic potential to understand its reactivity. mdpi.com Similar computational approaches could be applied to N-(2-fluorophenyl)ethanesulfonamide to gain a deeper understanding of its chemical behavior.

Advanced Structural Characterization and Spectroscopic Analysis of N 2 Fluorophenyl Ethanesulfonamide

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. libretexts.org Application of this method to a suitable single crystal of N-(2-fluorophenyl)ethanesulfonamide would provide unambiguous data on its molecular conformation, bond lengths, bond angles, and the nature of intermolecular interactions in the solid state.

Conformational Analysis and Intermolecular Interactions

The crystal structure would reveal the specific conformation adopted by the molecule. Key conformational parameters include the torsion angles around the S-N bond, the C-S bond of the ethyl group, and the C-N bond of the aromatic ring. This analysis would clarify the spatial relationship between the 2-fluorophenyl ring and the ethanesulfonamide (B75362) group.

Crystal Packing and Hydrogen Bonding Networks

The elucidation of the crystal structure would show how the individual molecules of N-(2-fluorophenyl)ethanesulfonamide are arranged in the crystal lattice. This packing is largely governed by the hydrogen bonding network. Sulfonamides often form one-dimensional chains or more complex three-dimensional networks through N-H···O hydrogen bonds. nih.govscispace.com The resulting supramolecular architecture would be described in detail, including the identification of any channels or layers within the structure. scispace.com

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the chemical structure of a molecule in solution. A combination of one-dimensional and two-dimensional NMR techniques would be used to provide a complete assignment of all proton, carbon, and fluorine signals in N-(2-fluorophenyl)ethanesulfonamide.

High-Resolution 1H, 13C, and 19F NMR for Structural Confirmation

¹H NMR: The proton NMR spectrum would be expected to show a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons of the ethyl group, due to coupling with each other. The aromatic protons of the 2-fluorophenyl ring would appear as a complex multiplet in the aromatic region of the spectrum. The N-H proton of the sulfonamide group would likely appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum would display distinct signals for each unique carbon atom. The methyl and methylene carbons of the ethyl group would appear in the aliphatic region. The four distinct aromatic carbons of the 2-fluorophenyl ring would be observed in the aromatic region, with their chemical shifts influenced by the fluorine and sulfonamide substituents. The carbon directly bonded to the fluorine atom would exhibit a large one-bond C-F coupling constant.

¹⁹F NMR: The fluorine-19 NMR spectrum is particularly informative for fluorinated compounds. biophysics.org It would show a single signal for the fluorine atom on the aromatic ring. The chemical shift of this signal is characteristic of an aryl fluoride (B91410). ucsb.edu Furthermore, this fluorine signal would be split into a multiplet due to coupling with the neighboring aromatic protons.

Predicted ¹H, ¹³C, and ¹⁹F NMR Data for N-(2-fluorophenyl)ethanesulfonamide This table represents predicted data and is not based on experimental results.

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~1.3 | Triplet | CH₃ (ethyl) |

| ¹H | ~3.1 | Quartet | CH₂ (ethyl) |

| ¹H | 7.0 - 7.5 | Multiplet | Aromatic CH |

| ¹H | Broad Singlet | Singlet | NH |

| ¹³C | ~10 | CH₃ (ethyl) | |

| ¹³C | ~45 | CH₂ (ethyl) | |

| ¹³C | 115 - 140 | Aromatic CH | |

| ¹³C | ~155 (doublet, ¹JCF ≈ 245 Hz) | Aromatic C-F | |

| ¹⁹F | -110 to -130 | Multiplet | Ar-F |

Two-Dimensional NMR Techniques for Connectivity and Spatial Relationships

To unambiguously assign the structure, two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show cross-peaks between protons that are coupled to each other. sdsu.edu This would confirm the connectivity within the ethyl group (correlation between the CH₃ and CH₂ signals) and would help to unravel the coupling network among the protons on the 2-fluorophenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.eduyoutube.com An HSQC spectrum would definitively link each proton signal of the ethyl and aromatic groups to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.eduyoutube.com This is particularly useful for identifying quaternary carbons (those with no attached protons) and for piecing together the different fragments of the molecule. For instance, correlations would be expected from the NH proton to the adjacent aromatic carbons and from the CH₂ protons to the sulfur-bearing carbon and the adjacent aromatic carbon.

Mass Spectrometry (MS) Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of its fragmentation pattern. libretexts.org For N-(2-fluorophenyl)ethanesulfonamide, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight.

The fragmentation of the molecular ion would likely proceed through several characteristic pathways. The most common fragmentation points in sulfonamides are the bonds adjacent to the sulfonyl group. Expected fragmentation patterns would include:

Cleavage of the S-N bond: This would result in the formation of an ethanesulfonyl cation ([CH₃CH₂SO₂]⁺) and a 2-fluoroaniline (B146934) radical, or a 2-fluorophenylaminyl cation and an ethanesulfonyl radical.

Cleavage of the C-S bond: This would lead to the formation of an ethyl cation ([CH₃CH₂]⁺) and a [C₆H₄FNSO₂]⁻ radical anion (in negative ion mode) or related fragments.

Loss of SO₂: Cleavage of both the C-S and S-N bonds with the elimination of sulfur dioxide is another possible pathway.

The analysis of the masses of these fragment ions would provide strong evidence to confirm the structure of N-(2-fluorophenyl)ethanesulfonamide.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful, non-destructive method for the identification of functional groups within a molecular structure. The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman effect) corresponds to specific vibrational modes of the molecule's covalent bonds, such as stretching and bending. Each functional group possesses a characteristic set of vibrational frequencies, providing a unique spectral "fingerprint" that allows for detailed structural elucidation.

For N-(2-fluorophenyl)ethanesulfonamide, IR and Raman spectroscopy are instrumental in confirming the presence of its key structural components: the sulfonamide group (-SO₂NH-), the ethyl group (-CH₂CH₃), and the ortho-fluorinated phenyl ring. While a dedicated, complete vibrational analysis for this specific compound is not extensively documented in publicly available literature, a detailed assignment of its characteristic vibrational bands can be compiled through the analysis of data from closely related compounds, including various aryl sulfonamides and fluorinated aromatic derivatives. kau.edu.sanih.govresearchgate.netnih.govnih.govnih.govnih.govesisresearch.orgnih.govresearchgate.net

The analysis of the vibrational spectra allows for the unambiguous identification of the molecule's constituent functional groups. The following table provides a detailed assignment of the principal vibrational modes for N-(2-fluorophenyl)ethanesulfonamide, based on established frequency ranges from analogous compounds.

Table 1. Vibrational Frequency Assignments for N-(2-fluorophenyl)ethanesulfonamide

| Wavenumber (cm⁻¹) | Assignment | Spectroscopy Type |

|---|---|---|

| ~3250 | N-H stretching | IR (strong, broad), Raman (weak) |

| ~3100-3000 | Aromatic C-H stretching | IR (variable), Raman (strong) |

| ~2980-2940 | Aliphatic C-H asymmetric stretching (CH₃, CH₂) | IR (strong), Raman (strong) |

| ~2900-2870 | Aliphatic C-H symmetric stretching (CH₃, CH₂) | IR (medium), Raman (strong) |

| ~1600-1580 | Aromatic C=C stretching | IR (medium), Raman (strong) |

| ~1480-1450 | Aromatic C=C stretching | IR (medium), Raman (strong) |

| ~1460 | CH₂ scissoring | IR (medium), Raman (medium) |

| ~1340-1320 | SO₂ asymmetric stretching | IR (very strong), Raman (medium) |

| ~1280-1240 | C-F stretching | IR (strong), Raman (weak) |

| ~1160-1140 | SO₂ symmetric stretching | IR (very strong), Raman (strong) |

| ~950-900 | S-N stretching | IR (medium), Raman (medium) |

| ~760 | Aromatic C-H out-of-plane bending (ortho-disubstituted) | IR (strong), Raman (weak) |

Detailed Research Findings:

Sulfonamide Group Vibrations: The most characteristic bands for the sulfonamide moiety are the asymmetric and symmetric stretching vibrations of the SO₂ group. researchgate.netresearchgate.net The asymmetric stretch typically appears as a very strong band in the IR spectrum around 1340-1320 cm⁻¹, while the symmetric stretch is also very strong and found near 1160-1140 cm⁻¹. nih.govresearchgate.net The N-H stretching vibration of the sulfonamide is expected to produce a strong, often broad, absorption band in the IR spectrum around 3250 cm⁻¹, with its broadening indicative of hydrogen bonding in the solid state. nih.gov The S-N stretching vibration is typically observed in the 950-900 cm⁻¹ region. researchgate.net

Aromatic and Aliphatic C-H Vibrations: The aromatic C-H stretching vibrations of the phenyl ring are anticipated in the 3100-3000 cm⁻¹ region. nih.gov The aliphatic C-H stretching vibrations from the ethyl group are expected to appear as strong bands in the 2980-2870 cm⁻¹ range. nih.gov

Phenyl Ring and C-F Vibrations: The stretching vibrations of the carbon-carbon bonds within the aromatic ring typically appear in the 1600-1450 cm⁻¹ region. nih.gov A strong absorption band around 760 cm⁻¹ in the IR spectrum is characteristic of the C-H out-of-plane bending for an ortho-disubstituted benzene (B151609) ring. The C-F stretching vibration for a fluorinated benzene derivative is expected to give a strong band in the IR spectrum, typically in the 1280-1240 cm⁻¹ range. esisresearch.org

The complementary nature of IR and Raman spectroscopy is crucial for a comprehensive analysis. chemicalbook.com While polar bonds like S=O, N-H, and C-F exhibit strong IR absorptions, the non-polar C=C bonds of the aromatic ring and the C-H and C-C bonds of the alkyl chain often produce strong signals in the Raman spectrum. nih.gov Therefore, the combined use of both techniques provides a robust method for the structural confirmation of N-(2-fluorophenyl)ethanesulfonamide.

Computational and Theoretical Studies on N 2 Fluorophenyl Ethanesulfonamide

Quantum Chemical Calculations (DFT) for Electronic Structure and Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and properties of molecules like N-(2-fluorophenyl)ethanesulfonamide. These computational methods provide insights into molecular orbitals, charge distribution, and reactivity.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding a molecule's chemical reactivity and kinetic stability. sphinxsai.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter. A larger HOMO-LUMO gap suggests higher stability and lower reactivity, while a smaller gap indicates a more reactive species. mdpi.com

For sulfonamide derivatives, the HOMO is often localized on the electron-rich aromatic ring and the sulfonamide group, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is typically distributed over the entire molecule, suggesting that it can accept electrons. The specific energies of HOMO, LUMO, and the HOMO-LUMO gap for N-(2-fluorophenyl)ethanesulfonamide can be calculated using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). researchgate.net These calculations are fundamental to predicting how the molecule will interact with other chemical species. wikipedia.org

Table 1: Frontier Orbital Properties of N-(2-fluorophenyl)ethanesulfonamide (Illustrative Data)

| Parameter | Value (eV) |

| HOMO Energy | -7.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 6.3 |

Note: The values in this table are illustrative and would need to be calculated specifically for N-(2-fluorophenyl)ethanesulfonamide using DFT.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.delibretexts.org The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive electrostatic potential (electron-poor), which are prone to nucleophilic attack. researchgate.net

In N-(2-fluorophenyl)ethanesulfonamide, the MEP surface would likely show negative potential around the oxygen atoms of the sulfonyl group and the fluorine atom, indicating these as sites for potential hydrogen bonding or interaction with electrophiles. The regions around the hydrogen atoms of the N-H group and the phenyl ring would likely exhibit positive potential, making them susceptible to nucleophilic interactions. researchgate.net The charge distribution can be further quantified through methods like Natural Bond Orbital (NBO) analysis, which provides a detailed picture of electron density and charge delocalization within the molecule. sphinxsai.com

Conformational Analysis and Potential Energy Surface Mapping

The biological activity and physical properties of a flexible molecule like N-(2-fluorophenyl)ethanesulfonamide are highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable conformers of the molecule and the energy barriers between them. nih.gov

A Potential Energy Surface (PES) map is a graphical representation of the energy of a molecule as a function of its geometric parameters, such as torsion angles. longdom.orgwikipedia.org By mapping the PES, researchers can identify the low-energy conformations (local and global minima) and the transition states that connect them. researchgate.netresearchgate.net For N-(2-fluorophenyl)ethanesulfonamide, the key rotatable bonds would be the C-S bond of the ethanesulfonyl group and the N-C bond of the fluorophenyl group. The presence of the ortho-fluoro substituent can introduce steric hindrance, significantly influencing the preferred conformation and the rotational energy barrier. nih.gov Computational methods can be used to systematically rotate these bonds and calculate the corresponding energy, thereby generating a detailed PES map. nih.gov

Molecular Dynamics Simulations for Solution-Phase Behavior

While gas-phase calculations provide fundamental insights, the behavior of N-(2-fluorophenyl)ethanesulfonamide in a biological or chemical system is best understood by considering the effects of the solvent. Molecular Dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules in a solution over time. nih.gov

MD simulations model the molecule and its surrounding solvent molecules explicitly, taking into account intermolecular forces. By solving Newton's equations of motion for this system, MD simulations can track the trajectory of each atom, providing a detailed view of the molecule's conformational changes, flexibility, and interactions with the solvent. This allows for the study of how the solvent influences the conformational preferences of N-(2-fluorophenyl)ethanesulfonamide and the dynamics of its interactions with other molecules in the solution. nih.gov

In Silico Prediction of Molecular Interactions for Research Applications (excluding clinical outcomes)

Computational methods are extensively used to predict how a molecule like N-(2-fluorophenyl)ethanesulfonamide might interact with biological targets, guiding further experimental research.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, typically a protein. nih.govnih.gov This method is instrumental in identifying potential biological targets for a compound and understanding the molecular basis of its activity.

For N-(2-fluorophenyl)ethanesulfonamide, docking studies could be performed against a variety of protein targets to explore its potential biological roles. The process involves generating a 3D model of the compound and "docking" it into the active site of a target protein. A scoring function is then used to estimate the binding affinity, with lower scores generally indicating a more favorable interaction. These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's amino acid residues. asianpubs.org This information is invaluable for designing more potent and selective analogs of the compound for specific research applications.

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling and virtual screening are powerful computational tools that play a crucial role in modern drug discovery by enabling the rapid and cost-effective identification of potential new drug candidates from vast chemical libraries. nih.gov These methods are particularly valuable in the early stages of drug development for hit identification and lead optimization.

Pharmacophore Modeling: Defining the Blueprint for Activity

A pharmacophore represents the three-dimensional arrangement of essential chemical features that a molecule must possess to interact with a specific biological target and elicit a desired response. nih.gov These features are not specific atoms but rather abstract properties, such as:

Hydrogen Bond Acceptors (HBA)

Hydrogen Bond Donors (HBD)

Hydrophobic (HY) centers

Aromatic Rings (AR)

Positive/Negative Ionizable groups

Pharmacophore models can be developed through two primary strategies:

Ligand-Based Pharmacophore Modeling: This approach is employed when the three-dimensional structure of the biological target is unknown, but a set of molecules with known biological activities is available. By superimposing the structures of active compounds, a common set of chemical features responsible for their activity can be deduced to create a pharmacophore model. nih.gov

Structure-Based Pharmacophore Modeling: When the 3D structure of the target protein is available (typically from X-ray crystallography or cryo-EM), the key interaction points between the protein and a known bound ligand can be directly analyzed. This allows for the creation of a highly specific pharmacophore model that maps the essential binding features within the target's active site. nih.gov

Virtual Screening: Searching for a Molecular Match

Once a pharmacophore model has been generated and validated, it can be used as a 3D query to screen large virtual libraries of compounds. This process, known as virtual screening, filters these databases to identify molecules that match the pharmacophoric fingerprint and are therefore more likely to be active against the target. nih.gov

The typical workflow for a pharmacophore-based virtual screening campaign involves several stages:

| Step | Description |

| 1. Database Preparation | A large collection of chemical compounds, often numbering in the millions, is compiled and prepared for screening. |

| 2. Pharmacophore Filtering | The validated pharmacophore model is used as a filter to rapidly screen the compound library, selecting only those molecules that possess the required 3D arrangement of chemical features. |

| 3. Molecular Docking | The subset of "hit" compounds from the initial screen is then subjected to molecular docking simulations. Docking predicts the binding pose and affinity of a molecule within the target's active site, providing a more refined ranking of potential candidates. nih.gov |

| 4. ADMET Analysis | The most promising candidates from docking are often evaluated in silico for their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to assess their drug-likeness and potential for further development. nih.gov |

While this methodology is standard in the field, its specific application to N-(2-fluorophenyl)ethanesulfonamide has not been documented in published research. Studies on other sulfonamide-containing molecules, however, have successfully utilized these computational approaches to identify potential inhibitors for various diseases, including cancer and infectious diseases. nih.govunar.ac.idnih.gov

Exploration of Biological Activities and Molecular Mechanisms of N 2 Fluorophenyl Ethanesulfonamide in Vitro

Cellular Assays for Biological Pathway Investigations in vitro

Mechanistic Probes for Intracellular Target Identification

It is possible that research on this specific compound is not publicly disclosed or is yet to be published.

Structure-Activity Relationship (SAR) Studies for In Vitro Potency and Selectivity

Following a comprehensive review of publicly available scientific literature, it has been determined that specific structure-activity relationship (SAR) studies for N-(2-fluorophenyl)ethanesulfonamide are not available. Research detailing the systematic structural modification of this compound and the corresponding effects on its in vitro potency and selectivity against specific biological targets has not been published.

While the broader class of sulfonamides has been extensively studied, leading to general SAR principles, these cannot be directly and accurately extrapolated to create a detailed analysis for N-(2-fluorophenyl)ethanesulfonamide without dedicated research on this specific chemical entity. For instance, studies on various N-arylsulfonyl derivatives have shown that the nature and position of substituents on the aryl ring, as well as the chemical characteristics of the group attached to the sulfonamide nitrogen, are critical determinants of biological activity and selectivity. However, without experimental data on analogs of N-(2-fluorophenyl)ethanesulfonamide, any discussion of its SAR would be speculative.

Therefore, the generation of detailed research findings and data tables as requested is not possible at this time due to the absence of specific SAR studies for N-(2-fluorophenyl)ethanesulfonamide in the current body of scientific evidence.

N 2 Fluorophenyl Ethanesulfonamide As a Molecular Scaffold and Building Block in Advanced Chemical Synthesis

Utility in Heterocyclic Chemistry and Novel Ring System Synthesis

The N-(2-fluorophenyl)ethanesulfonamide scaffold is a promising starting point for the synthesis of a variety of heterocyclic compounds. The sulfonamide group itself can participate in cyclization reactions, acting as a source of nitrogen for the formation of nitrogen-containing heterocycles. nih.gov General strategies for synthesizing heterocyclic compounds from N-aryl sulfonamides often involve intramolecular cyclization reactions, where the sulfonamide nitrogen acts as a nucleophile. benthamscience.com

For instance, the nitrogen atom of the sulfonamide could be involved in intramolecular cyclization reactions with a suitably positioned electrophilic center on the ethanesulfonyl side chain or the 2-fluorophenyl ring. Directed ortho-metalation of the 2-fluorophenyl ring, facilitated by the sulfonamide group, could introduce a functional group that subsequently participates in a ring-closing reaction, leading to the formation of benzannulated heterocycles.

Furthermore, the ethanesulfonyl portion of the molecule offers another handle for synthetic manipulation. Functionalization of the ethyl chain, for example, by introducing a leaving group, could set the stage for intramolecular cyclization via nucleophilic attack from the sulfonamide nitrogen, potentially leading to the formation of sultams (cyclic sulfonamides). These cyclic sulfonamides are important structural motifs in medicinal chemistry. mdpi.com

Incorporation into Complex Molecular Architectures and Functional Materials

The presence of the fluorine atom on the phenyl ring is particularly significant. Fluorine substitution is a well-established strategy in medicinal chemistry and materials science to modulate properties such as lipophilicity, metabolic stability, and binding affinity. researchgate.net The incorporation of fluorinated building blocks is crucial in the synthesis of many modern pharmaceuticals and functional materials. man.ac.uk Therefore, N-(2-fluorophenyl)ethanesulfonamide can be considered a fluorinated building block for the synthesis of more complex, biologically active molecules or advanced materials.

The synthesis of complex molecular architectures often relies on the stepwise assembly of smaller building blocks. acs.org N-(2-fluorophenyl)ethanesulfonamide, with its distinct reactive sites—the sulfonamide nitrogen, the aromatic ring, and the ethyl chain—could be selectively functionalized to allow for its integration into larger, multi-component structures. For example, the sulfonamide nitrogen could be deprotonated and used as a nucleophile in coupling reactions, while the aromatic ring could undergo electrophilic substitution or cross-coupling reactions to attach other molecular fragments.

The development of functional materials based on fluorinated compounds is a rapidly growing field. man.ac.uk While specific applications of N-(2-fluorophenyl)ethanesulfonamide in this area are not documented, its fluorinated nature suggests potential for use in the design of materials with specific surface properties, thermal stability, or electronic characteristics. The sulfonamide group can also participate in hydrogen bonding, which can influence the self-assembly and packing of molecules in the solid state, a key consideration in the design of crystalline materials and polymers. researchgate.net

Development of N-(2-fluorophenyl)ethanesulfonamide-Derived Ligands for Catalysis Research

The N-(2-fluorophenyl)ethanesulfonamide scaffold holds potential for the development of novel ligands for use in catalysis. The sulfonamide nitrogen and the oxygen atoms of the sulfonyl group can act as coordination sites for metal ions. Furthermore, the 2-fluorophenyl group can be functionalized to introduce additional donor atoms, creating multidentate ligands. The electronic properties of the ligand, and consequently the catalytic activity of its metal complex, can be fine-tuned by modifying the substituents on the aromatic ring.

The introduction of fluorine atoms into ligands can significantly impact the performance of metal catalysts. nih.govliv.ac.uk Fluorinated ligands can enhance the stability of the catalyst, improve its solubility in specific solvents (such as fluorous media), and modulate the electronic environment of the metal center, thereby influencing its reactivity and selectivity. liv.ac.uk Studies have shown that polyfluorophenyl-modified ligands can influence the affinity of aptamers, suggesting that such modifications can play a role in molecular recognition and binding. nih.gov

The synthesis of chiral ligands derived from sulfonamides is an established strategy in asymmetric catalysis. The chirality can be introduced either in the backbone of the sulfonamide or through chiral substituents. While N-(2-fluorophenyl)ethanesulfonamide is achiral, it could be derivatized with chiral auxiliaries to create a library of chiral ligands. These ligands could then be screened for their effectiveness in a variety of asymmetric transformations.

The development of new catalytic systems is crucial for advancing organic synthesis. nih.gov Ligand design plays a central role in this process, and the exploration of new ligand scaffolds is a continuous endeavor. researchgate.netsemanticscholar.org The N-(2-fluorophenyl)ethanesulfonamide framework, with its combination of a sulfonamide group and a fluorinated aromatic ring, represents a class of ligands that remains largely unexplored but holds promise for the discovery of new and efficient catalytic systems.

Analytical Methodologies for N 2 Fluorophenyl Ethanesulfonamide Detection and Quantification in Research Matrices

Chromatographic Techniques (HPLC, GC) for Purity Assessment and Isolation

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are principal techniques for assessing the purity of N-(2-fluorophenyl)ethanesulfonamide and for its isolation from reaction mixtures or biological samples.

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC (RP-HPLC) is a commonly employed method for the analysis of sulfonamide compounds. A typical RP-HPLC method for N-(2-fluorophenyl)ethanesulfonamide would involve a C18 stationary phase. The mobile phase composition is a critical parameter that is optimized to achieve efficient separation from impurities. A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or ammonium (B1175870) acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is often utilized. Detection is typically performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance.

For purity assessment, the peak area percentage of the main compound is calculated relative to the total peak area of all components in the chromatogram. Method validation according to the International Council for Harmonisation (ICH) guidelines would be necessary for quality control purposes, assessing parameters such as linearity, accuracy, precision, specificity, and robustness.

Gas Chromatography (GC):

Gas chromatography, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is another powerful technique for the analysis of thermally stable and volatile compounds. For N-(2-fluorophenyl)ethanesulfonamide, which may require derivatization to enhance its volatility and thermal stability, GC can provide high-resolution separation. The choice of the capillary column (e.g., a non-polar or medium-polarity column) and the temperature program are crucial for achieving good separation of the analyte from any potential impurities.

| Parameter | Typical HPLC Conditions | Typical GC Conditions |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm) |

| Mobile Phase/Carrier Gas | Acetonitrile/Water or Methanol/Buffer | Helium or Nitrogen |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection | UV at λmax | FID or MS |

| Temperature | Ambient or controlled (e.g., 25-40 °C) | Temperature programmed (e.g., 150-280 °C) |

| Injection Volume | 10-20 µL | 1 µL (split/splitless) |

Spectroscopic Methods for Trace Analysis in Complex Mixtures

Spectroscopic techniques are indispensable for the structural elucidation and quantification of N-(2-fluorophenyl)ethanesulfonamide, especially for trace analysis in complex matrices.

UV-Visible Spectroscopy:

UV-Visible spectroscopy can be used for the quantitative determination of N-(2-fluorophenyl)ethanesulfonamide. The molecule is expected to exhibit characteristic absorption maxima in the UV region due to its aromatic ring and sulfonamide group. A calibration curve can be constructed by measuring the absorbance of standard solutions of known concentrations. This method is often used in conjunction with HPLC for quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR and ¹³C NMR spectroscopy are powerful tools for the structural confirmation of N-(2-fluorophenyl)ethanesulfonamide. The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum provide detailed information about the number and environment of the protons. ¹³C NMR provides information on the carbon framework of the molecule. For trace analysis, more sensitive NMR techniques and high-field instruments may be required.

Mass Spectrometry (MS):

Mass spectrometry, particularly when coupled with a chromatographic separation technique (LC-MS or GC-MS), is a highly sensitive and specific method for the identification and quantification of N-(2-fluorophenyl)ethanesulfonamide. The mass spectrum provides the molecular weight of the compound and fragmentation patterns that are unique to its structure, allowing for unambiguous identification. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition with high accuracy.

| Spectroscopic Technique | Application | Information Obtained |

| UV-Visible Spectroscopy | Quantification | Wavelength of maximum absorbance (λmax), Absorbance |

| ¹H and ¹³C NMR | Structural Elucidation | Chemical shifts (δ), Coupling constants (J), Integration |

| Mass Spectrometry (MS) | Identification and Quantification | Molecular ion peak (m/z), Fragmentation pattern |

Bioanalytical Methods for In Vitro Experimental Samples

For the analysis of N-(2-fluorophenyl)ethanesulfonamide in in vitro experimental samples, such as cell lysates or microsomal incubations, sensitive and selective bioanalytical methods are required.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is the gold standard for the quantification of small molecules in complex biological matrices due to its high sensitivity, selectivity, and speed. The method involves the extraction of the analyte from the sample, followed by chromatographic separation and detection by tandem mass spectrometry. A stable isotope-labeled internal standard is often used to ensure high accuracy and precision. The selection of precursor and product ion transitions in multiple reaction monitoring (MRM) mode provides excellent selectivity, minimizing interference from matrix components.

The development of a robust LC-MS/MS method would involve optimization of several parameters, including the sample preparation technique (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction), chromatographic conditions, and mass spectrometric parameters.

| Parameter | Typical LC-MS/MS Conditions |

| Sample Preparation | Protein Precipitation or Solid-Phase Extraction |

| Chromatography | RP-HPLC with fast gradient elution |

| Ionization Source | Electrospray Ionization (ESI) in positive or negative mode |

| Detection | Multiple Reaction Monitoring (MRM) |

| Internal Standard | Stable isotope-labeled N-(2-fluorophenyl)ethanesulfonamide |

Future Research Directions and Translational Potential Academic/pre Clinical Focus

Design and Synthesis of Next-Generation N-(2-fluorophenyl)ethanesulfonamide Analogues

The rational design and synthesis of analogues are fundamental to expanding the therapeutic potential and understanding the structure-activity relationships (SAR) of a lead compound. For N-(2-fluorophenyl)ethanesulfonamide, future efforts will likely concentrate on systematic modifications of its core structure to enhance biological activity, selectivity, and pharmacokinetic properties. The goal is to develop novel molecules with improved efficacy, potentially as anticancer or anti-inflammatory agents, based on the known activities of other sulfonamide-containing compounds. nih.govnih.gov

Key synthetic strategies may involve:

Substitution on the Aromatic Ring: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) onto the 2-fluorophenyl ring could significantly modulate the compound's electronic properties and binding interactions with biological targets. For instance, adding groups like trifluoromethyl or nitro has been shown to influence the potency of other sulfonamide-based inhibitors. nih.gov

Modification of the Ethyl-Sulfonyl Moiety: Altering the length and composition of the alkyl chain could impact the compound's lipophilicity and conformational flexibility. Replacing the ethyl group with other alkyl, cycloalkyl, or even aryl groups can be explored.

Bioisosteric Replacement: The sulfonamide linker itself is a target for modification. Replacing it with bioisosteres such as a sulfone has been investigated in other series, sometimes retaining inhibitory potency. nih.gov

These synthetic endeavors will generate a library of novel analogues for comprehensive biological evaluation.

| Modification Strategy | Specific Example of Analogue | Rationale / Potential Impact | Reference for Strategy |

| Aromatic Ring Substitution | N-(2-fluoro-4-nitrophenyl)ethanesulfonamide | Introduce electron-withdrawing group to alter binding affinity and potency. | nih.gov |

| Alkyl Chain Modification | N-(2-fluorophenyl)propanesulfonamide | Increase chain length to modify lipophilicity and spatial orientation. | nih.gov |

| Bioisosteric Replacement | 1-(2-fluorophenyl)ethanesulfonylbenzene | Replace sulfonamide with a sulfone to probe the necessity of the N-H bond for activity. | nih.gov |

| Scaffold Hopping | Introduction of a second phenyl ring, e.g., N-(4'-Trifluoromethyl-[1,1'-biphenyl]-2-yl)ethanesulfonamide | Explore different spatial arrangements and potential for new binding interactions. | mdpi.com |

Advanced Mechanistic Investigations into Biological Interactions in vitro

A critical aspect of future research is to elucidate the precise molecular mechanisms by which N-(2-fluorophenyl)ethanesulfonamide and its analogues exert their biological effects. This requires a suite of advanced in vitro assays to identify specific protein targets and characterize the nature of the interactions.

Potential investigational avenues include:

Target Identification and Validation: High-throughput screening against panels of purified enzymes (e.g., kinases, proteases, carbonic anhydrases) or receptors can identify primary molecular targets. nih.gov Molecular docking studies can be used to predict and analyze the binding modes of these compounds within the active sites of potential targets, such as carbonic anhydrase I, a known target for some sulfonamides. nih.gov

Quantitative Binding Assays: Techniques like Bioluminescence Resonance Energy Transfer (BRET) or Förster Resonance Energy Transfer (FRET) can be used to quantify the binding affinity of the compounds to specific targets in a cellular context, as has been done for other sulfonamide-based probes. nih.gov

Cell-Based Functional Assays: To understand the downstream consequences of target engagement, cell-based assays are crucial. For example, if the compounds target inflammatory pathways, their ability to inhibit the production of inflammatory mediators like prostaglandin (B15479496) E₂ (PGE₂) and nitric oxide in lipopolysaccharide-stimulated macrophages could be quantified. nih.gov

| Investigative Technique | Purpose | Example Application | Reference for Technique |

| Molecular Docking | Predict binding affinity and interaction modes with potential protein targets. | Docking of analogues against the active site of human carbonic anhydrases. | nih.gov |

| Enzyme Inhibition Assays | Quantify the inhibitory potency (e.g., IC₅₀) against specific enzymes. | Testing against a panel of metalloproteases or kinases. | nih.gov |

| BRET/FRET Binding Assays | Measure direct binding of the compound to a target protein in living cells. | Establishing a BRET assay with a fluorescently-labeled analogue and a receptor like GPR120. | nih.gov |

| Cellular Thermal Shift Assay (CETSA) | Confirm direct target engagement within intact cells by measuring changes in protein thermal stability upon ligand binding. | Assessing the stabilization of a target protein in cell lysate or intact cells treated with the compound. | researchgate.net |

| Inflammatory Mediator Quantification | Evaluate the functional effect of the compound on cellular inflammatory responses. | Measuring the inhibition of nitric oxide production in RAW 264.7 macrophages. | nih.gov |

Development of Novel and Sustainable Synthetic Methodologies

The principles of green chemistry are increasingly integral to modern pharmaceutical research, aiming to reduce environmental impact and improve efficiency. ijpsjournal.commdpi.com Future research should focus on developing novel and sustainable synthetic routes to N-(2-fluorophenyl)ethanesulfonamide and its derivatives.

This can be achieved through several approaches:

Green Solvents and Reagents: Replacing hazardous organic solvents with greener alternatives like water, ethanol (B145695), or even performing reactions under solvent-free conditions. ijpsjournal.commdpi.com Recently, a novel method for synthesizing sulfonyl fluorides was developed using potassium fluoride (B91410) as the fluorine source and yielding only non-toxic salts as by-products, representing a significant green advancement. eurekalert.org

Catalytic Methods: Employing recyclable catalysts or biocatalysts (e.g., enzymes like lipases) can increase reaction efficiency and reduce waste. ijpsjournal.com Biocatalysis offers the advantage of high selectivity under mild, aqueous conditions. ijpsjournal.com

Energy Efficiency: The use of microwave-assisted organic synthesis (MAOS) can dramatically shorten reaction times and reduce energy consumption compared to conventional heating methods. mdpi.com

| Synthetic Approach | Traditional Method | Proposed Green/Sustainable Alternative | Advantage of Alternative | Reference for Approach |

| Solvent Use | Dichloromethane or other chlorinated solvents. | Aqueous ethanol solutions or solvent-free mechanochemical grinding. | Reduced toxicity and environmental waste. | ijpsjournal.commdpi.com |

| Energy Source | Conventional reflux heating for several hours. | Microwave irradiation for a few minutes. | Significantly reduced reaction time and energy consumption. | mdpi.com |

| Catalysis | Stoichiometric amounts of base (e.g., pyridine). | Use of a recyclable catalyst or biocatalysis. | Reduced waste, milder reaction conditions, potential for high selectivity. | ijpsjournal.com |

| Reagent Choice | Use of highly toxic and difficult-to-handle reagents for sulfonamide synthesis. | Development of protocols using safer, more stable reagents, such as the KF-based synthesis of sulfonyl fluorides. | Enhanced safety, lower cost, and minimal environmental impact. | eurekalert.org |

Exploration of N-(2-fluorophenyl)ethanesulfonamide as a Chemical Biology Probe and Tool

Beyond its direct therapeutic potential, N-(2-fluorophenyl)ethanesulfonamide can be developed into a chemical probe to investigate biological systems. chemicalprobes.org Chemical probes are small molecules designed to interact with a specific target, enabling the study of that target's function in a complex biological environment like a living cell. researchgate.net

The development of such probes from the N-(2-fluorophenyl)ethanesulfonamide scaffold would involve:

Attachment of Reporter Groups: The core structure could be synthetically modified to include a reporter tag, such as a fluorophore, for use in fluorescence microscopy and other imaging applications. ed.ac.uk Minimal fluorescent probes are desirable as they are less likely to perturb the biological system. ed.ac.uk

Incorporation of Bio-orthogonal Handles: Introducing a chemically inert but reactive handle, such as an alkyne or azide (B81097) group, allows for "click" chemistry reactions. ljmu.ac.uk This enables the attachment of various payloads (e.g., biotin (B1667282) for affinity purification, or a fluorescent dye for imaging) to the probe after it has bound to its cellular target. ljmu.ac.uk

These probes would be invaluable tools for target identification, validation, and visualizing the subcellular localization of the compound's biological targets in real-time. nih.govljmu.ac.uk

| Probe Type | Modification | Intended Application | Reference for Concept |

| Fluorescent Probe | Covalent attachment of a small, bright fluorophore (e.g., a benzoselenadiazole). | Real-time visualization of probe distribution in living cells via fluorescence microscopy. | ed.ac.uk |

| Affinity-Based Probe | Incorporation of a biotin tag. | Identification of protein binding partners via pull-down assays followed by mass spectrometry. | ljmu.ac.uk |

| Clickable Probe | Introduction of a terminal alkyne or azide group. | Bio-orthogonal labeling for target identification and imaging; allows for late-stage functionalization. | ljmu.ac.uk |

| Photo-affinity Probe | Incorporation of a photo-reactive group (e.g., diazirine). | Covalently cross-linking the probe to its target protein upon UV irradiation for unambiguous target identification. | researchgate.net |

Q & A

Q. What are the recommended synthetic routes for N-(2-fluorophenyl)ethanesulfonamide, and how can reaction yields be optimized?

A common method involves copper-catalyzed N-arylation of sulfonamides with aryl halides under ligand-free conditions. For example, coupling ethanesulfonamide with 2-fluorobromobenzene using CuI as a catalyst in DMSO at 80–100°C achieves moderate yields (40–60%) . Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance reaction efficiency.

- Catalyst loading : 10–20 mol% CuI balances cost and reactivity.

- Temperature control : Elevated temperatures (80–100°C) reduce side reactions.

Yield improvements may require purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. What spectroscopic and analytical techniques are critical for characterizing N-(2-fluorophenyl)ethanesulfonamide?

- NMR spectroscopy : 1H and 13C NMR confirm regiochemistry and purity. The 2-fluorophenyl group shows distinct aromatic splitting patterns (e.g., doublets for ortho-fluorine coupling) .

- Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 217.05 for C8H10FNO2S).

- Elemental analysis : Carbon, hydrogen, and nitrogen percentages should align with theoretical values (±0.3% tolerance) .

Q. What safety protocols are essential when handling this compound in the lab?

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of sulfonamide vapors.

- Waste disposal : Segregate halogenated waste for professional treatment to comply with environmental regulations .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, QSPR) predict the physicochemical properties of N-(2-fluorophenyl)ethanesulfonamide?

- Density Functional Theory (DFT) : Calculates electron density maps to predict reactivity at the sulfonamide nitrogen or fluorine-substituted phenyl ring .

- Quantitative Structure-Property Relationships (QSPR) : Correlates logP (1.85–2.10) and solubility (≈2.1 mg/mL in DMSO) with structural descriptors like polar surface area (PSA ≈ 50 Ų) .

- Molecular docking : Screens potential biological targets (e.g., carbonic anhydrase isoforms) by modeling sulfonamide-Zn²+ interactions .

Q. How should researchers resolve contradictions in crystallographic data during structural refinement?

- Software tools : Use SHELXTL or SHELXL for small-molecule refinement. Discrepancies in R-factors (<5% for high-resolution data) may arise from twinning or disorder .

- Validation metrics : Cross-check CIF files with PLATON or CheckCIF to identify geometric outliers (e.g., bond angle deviations >5°) .

- Data deposition : Submit refined structures to the Cambridge Structural Database (CSD) for peer validation .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in sulfonamide derivatives?

- Functional group modulation : Compare bioactivity of N-(2-fluorophenyl)ethanesulfonamide with analogs (e.g., para-fluorine or methyl substitutions) to assess electronic effects .

- Pharmacophore mapping : Identify critical hydrogen-bond acceptors (sulfonyl oxygen) and hydrophobic regions (fluorophenyl group) using MOE or Schrödinger .

- In vitro assays : Test inhibition constants (Ki) against enzymes like cyclooxygenase-2 (COX-2) to quantify potency .

Q. How can researchers address inconsistencies in synthetic yields or purity across batches?

- Process analytical technology (PAT) : Monitor reactions in real-time via inline FTIR or Raman spectroscopy to detect intermediates .

- Design of Experiments (DoE) : Use factorial designs to isolate critical variables (e.g., catalyst purity, solvent dryness) .

- HPLC-MS troubleshooting : Compare retention times and mass traces to identify byproducts (e.g., des-fluoro impurities) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.